molecular formula C19H23N3O6S B5513092 4-tert-butyl-N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]benzenesulfonamide

4-tert-butyl-N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]benzenesulfonamide

Cat. No.: B5513092
M. Wt: 421.5 g/mol
InChI Key: SCBJILOXRMWGCY-UDWIEESQSA-N
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Description

4-tert-butyl-N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a dimethoxy-nitrophenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 4-tert-butylbenzenesulfonyl chloride with 4,5-dimethoxy-2-nitrobenzaldehyde in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s biological activity.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

4-tert-butyl-N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, potentially inhibiting their function. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethoxy-nitrophenyl group, in particular, may enhance its biological activity and potential therapeutic applications compared to similar compounds.

Properties

IUPAC Name

4-tert-butyl-N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S/c1-19(2,3)14-6-8-15(9-7-14)29(25,26)21-20-12-13-10-17(27-4)18(28-5)11-16(13)22(23)24/h6-12,21H,1-5H3/b20-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBJILOXRMWGCY-UDWIEESQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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